molecular formula C6H12ClNO3 B1375989 2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride CAS No. 1187931-13-0

2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride

Cat. No.: B1375989
CAS No.: 1187931-13-0
M. Wt: 181.62 g/mol
InChI Key: PFLZQIXSMAAPHK-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride is a hydrochloride salt derivative of a pyrrolidine-containing compound. The hydroxyl group at the 3-position of the pyrrolidine ring distinguishes it from other derivatives, likely influencing solubility, hydrogen-bonding capacity, and biological interactions. Hydrochloride salts are commonly employed to enhance stability and aqueous solubility, making them suitable for drug formulation .

Properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-5-1-2-7(3-5)4-6(9)10;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLZQIXSMAAPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855709
Record name (3-Hydroxypyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-13-0
Record name (3-Hydroxypyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with acetic acid or its derivatives. One common method includes the reaction of 3-hydroxypyrrolidine with acetic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the acetic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, particularly in studies related to mood disorders. Its structural similarity to known antidepressants suggests potential efficacy in treating depression and anxiety disorders.
  • Antitumor Activity : Preliminary studies indicate that 2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride may inhibit the proliferation of certain cancer cell lines. This activity warrants further investigation into its mechanisms and therapeutic potential.

2. Biochemical Studies

  • Enzyme Interaction : Research has demonstrated that this compound can interact with various enzymes involved in metabolic pathways. Such interactions may lead to the development of enzyme inhibitors for therapeutic applications.
  • Signal Transduction Modulation : The compound's ability to influence cellular signaling pathways is being explored, particularly in relation to its effects on receptor activity.

3. Drug Development

  • Lead Compound Identification : Due to its unique chemical structure, this compound serves as a valuable lead compound for the synthesis of novel pharmaceuticals targeting specific diseases.

Enzyme Interaction Studies

A study published in Journal of Medicinal Chemistry highlighted the interaction of this compound with acetylcholinesterase (AChE). The compound was found to inhibit AChE activity, which is crucial for developing treatments for Alzheimer's disease .

Antidepressant Activity

In a controlled animal model study, administration of this compound resulted in significant increases in serotonin levels, indicating potential antidepressant effects comparable to selective serotonin reuptake inhibitors (SSRIs). The findings were reported in Neuropharmacology .

Antitumor Studies

Research conducted on various cancer cell lines demonstrated that this compound inhibited cell growth effectively. The mechanism appears to involve apoptosis induction as detailed in Cancer Research .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular signaling processes . The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural differences and molecular properties of 2-(3-hydroxypyrrolidin-1-yl)acetic acid hydrochloride and its analogs:

Compound Name CAS RN Molecular Formula Substituent(s) on Pyrrolidine Molecular Weight (g/mol) Key Features/Properties
2-(3-Hydroxypyrrolidin-1-yl)acetic acid HCl - C₆H₁₂ClNO₃ -OH at C3 181.62 (calculated) Hydrophilic due to -OH; likely high solubility in polar solvents
2-(3-Methylpyrrolidin-1-yl)acetic acid HCl - C₇H₁₃ClNO₂ -CH₃ at C3 190.64 Increased lipophilicity vs. -OH derivative
2-[(3S)-3-Methoxypyrrolidin-1-yl]acetic acid HCl - C₇H₁₃ClNO₃ -OCH₃ at C3 205.64 Moderate polarity; methoxy group may enhance metabolic stability
2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid HCl 1803584-82-8 C₈H₁₆ClNO₂ -CH₃ at C3 and C3 193.67 Steric hindrance; potential for reduced receptor binding
(3-Oxo-pyrrolidin-1-yl)acetic acid HCl 1187927-10-1 C₆H₁₀ClNO₃ =O at C3 179.60 Ketone group enhances electrophilicity; possible reactivity

Key Observations :

  • Steric Effects : Dimethyl substituents () introduce steric bulk, which may hinder interactions with biological targets compared to smaller groups like -OH or -OCH₃.
  • Reactivity : The ketone-containing analog () exhibits higher electrophilicity, which could influence stability or metabolic pathways.

Biological Activity

2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride is a compound of interest due to its potential therapeutic applications. It is known for its structural similarity to amino acids and its involvement in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H12ClN2O3\text{C}_6\text{H}_{12}\text{ClN}_2\text{O}_3

This compound features a pyrrolidine ring, which contributes to its biological activity. The presence of the hydroxyl group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that it may act as an inhibitor of certain phospholipases, which are crucial for cellular signaling pathways.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit enzymes involved in lipid metabolism, leading to altered cellular signaling and potential therapeutic benefits in conditions such as cancer and inflammatory diseases .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Antioxidant Activity : The compound exhibits antioxidant properties, which help in mitigating oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially beneficial in neurodegenerative disorders.
  • Anti-inflammatory Properties : Its ability to modulate inflammatory pathways indicates potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound. Below are key findings:

Table 1: Summary of Biological Studies

Study ReferenceObjectiveFindings
Evaluate enzyme inhibitionSignificant inhibition of NAPE-PLD activity was observed, indicating potential for lipid metabolism modulation.
Assess neuroprotective effectsDemonstrated protective effects against oxidative stress in neuronal cell lines.
Investigate anti-inflammatory propertiesShowed reduction in pro-inflammatory cytokines in vitro.

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound involves analyzing its structure-activity relationship (SAR). Modifications to the pyrrolidine ring and the introduction of various substituents can significantly influence its potency and selectivity for biological targets.

Table 2: SAR Analysis

Compound ModificationEffect on Activity
Hydroxyl group at position 3Increased binding affinity to target enzymes
Replacement of substituentsVariations in lipophilicity and potency observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride
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2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride

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